molecular formula C15H12ClN3O B2536719 N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide CAS No. 483359-37-1

N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide

Cat. No.: B2536719
CAS No.: 483359-37-1
M. Wt: 285.73
InChI Key: RBJKOGASBNBNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with three distinct substituents:

  • A 4-chlorophenyl group attached to the amide nitrogen.
  • A cyano (-CN) group at the α-carbon (position 2).
  • A pyridin-3-yl group at the β-carbon (position 3).

This structure combines aromatic, electron-withdrawing (cyano), and heterocyclic moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJKOGASBNBNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Route

Step 1: Synthesis of 2-Cyano-N-(4-chlorophenyl)acetamide
A mixture of 4-chloroaniline (1.0 equiv) and cyanoacetic acid (1.2 equiv) is refluxed in toluene with a catalytic amount of sulfuric acid (0.1 equiv) under Dean-Stark conditions to remove water. The reaction achieves >90% conversion after 8 hours, yielding 2-cyano-N-(4-chlorophenyl)acetamide as a crystalline solid.

Step 2: Pyridinyl Group Introduction
The acetamide intermediate is reacted with 3-pyridinecarboxaldehyde (1.1 equiv) in dimethylacetamide (DMA) at 115°C for 24 hours. The reaction is catalyzed by 6–8% sulfuric acid, producing the target compound in 75–82% yield after recrystallization from isopropanol.

Knoevenagel Condensation Approach

Step 1: Formation of Cyanoacrylamide Intermediate
Cyanoacetic acid (1.5 equiv) and 4-chloroaniline (1.0 equiv) undergo Knoevenagel condensation with pyridine-3-carbaldehyde (1.2 equiv) in N-methyl-2-pyrrolidone (NMP) at 100°C. The reaction proceeds via in situ dehydration, facilitated by molecular sieves, yielding the α,β-unsaturated intermediate.

Step 2: Reduction and Cyclization
The cyanoacrylamide is hydrogenated using palladium on carbon (Pd/C) under 3 bar H₂ pressure, followed by acid-catalyzed cyclization to install the pyridinyl moiety. This method achieves an overall yield of 68% but requires chromatographic purification.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Industrial-scale syntheses favor dimethylacetamide (DMA) or NMP due to their high boiling points and ability to dissolve polar intermediates. Sulfuric acid (6–8% w/w) is preferred over Lewis acids (e.g., ZnCl₂) for cost-effectiveness and reduced metal contamination.

Temperature and Pressure Effects

  • Amidation Step : Optimal at 100–130°C under autogenous pressure (2–10 bar), enhancing reaction rates by 40% compared to atmospheric conditions.
  • Cyclization : Performed at 115°C in DMA, achieving 95% conversion within 3 hours.

Yield Maximization Strategies

  • Stoichiometric Ratios : A 10–15% excess of pyridine-3-carbaldehyde minimizes side reactions.
  • Workup Protocols : Crystallization from isopropanol at 0°C improves purity to >98% without chromatography.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Scale
Solvent Volume (mL/g) 20 1.5
Reaction Time (hr) 24 8–12
Yield (%) 68–75 82–88
Purity (%) 95 98

Industrial processes emphasize solvent reduction (1.5 mL/g reactant) and continuous flow systems to enhance throughput. The use of pressure-rated reactors (10 bar) reduces reaction times by 60% compared to batch processes.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, chlorophenyl-H), 7.45 (d, J = 8.4 Hz, 2H, chlorophenyl-H), 4.32 (s, 2H, CH₂).
  • ¹³C NMR : Peaks at 167.8 ppm (amide C=O), 152.1 ppm (pyridine C), and 118.2 ppm (CN).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 286.09 (calc. 286.08 for C₁₅H₁₂ClN₃O).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the α,β-unsaturated intermediate, critical for regioselective pyridinyl addition.

Challenges and Troubleshooting

Moisture Sensitivity

The cyano group undergoes hydrolysis to carboxylic acid under humid conditions. Solutions:

  • Strict anhydrous conditions (N₂ atmosphere).
  • Use of molecular sieves during condensation steps.

Regioselectivity in Pyridinyl Addition

Competing O-vs. N-alkylation is mitigated by:

  • Employing DMA as a polar aprotic solvent.
  • Catalytic sulfuric acid to stabilize the transition state.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or inhibition of cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights:

  • Aromatic Diversity : The pyridin-3-yl group distinguishes it from pyridin-2-yl analogs (e.g., ), which could alter π-π stacking interactions in biological targets .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity vs. fluorine (e.g., , compounds 20–24) may influence lipophilicity and metabolic stability .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., , compounds 20–24) show melting points ranging from 62°C to 139°C, suggesting moderate crystallinity .
  • Solubility: The cyano group may reduce water solubility compared to sulfonamide-containing analogs (), which exhibit higher polarity .

Research Findings and Limitations

  • Synthesis Challenges: The target compound’s cyano group may require specialized conditions (e.g., Knoevenagel condensation) compared to sulfonamide or alkoxy derivatives synthesized via nucleophilic substitution () .
  • Biological Data Gap: No direct activity data are available for the compound.

Biological Activity

N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves reactions between 4-chloroaniline and cyanoacetic acid, followed by cyclization to introduce the pyridine moiety. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-chloroaniline and cyanoacetic acid.
  • Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate the reaction.
  • Conditions : The reaction is typically carried out in dichloromethane at room temperature.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation in various cancer lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific molecular targets within cancer cells, modulating pathways related to apoptosis and cell proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups such as the cyano group enhances the compound's reactivity and biological activity.
  • Pyridine Ring Modifications : Alterations to the pyridine ring can significantly impact binding affinity and selectivity toward biological targets.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
  • Substitution : React 4-chlorophenyl derivatives with pyridinylmethanol under alkaline conditions to form intermediates .
  • Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines .
  • Condensation : Employ condensing agents (e.g., DCC or EDC) to link cyanoacetic acid with aromatic amines, ensuring mild temperatures (20–40°C) to preserve the cyano group .
    Yield optimization requires pH control during substitution (pH 9–11) and inert atmospheres to prevent oxidation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the presence of pyridinyl protons (δ 7.5–8.5 ppm) and the cyano group (C≡N stretch at ~2200 cm1^{-1} in FTIR) .
  • X-ray crystallography : To resolve ambiguity in substituent positions, especially for the pyridine ring and chlorophenyl group .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., JAK3) using fluorescence polarization assays, given the pyridine moiety’s affinity for ATP-binding pockets .
  • Cellular viability : Screen in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, as chlorophenyl derivatives often disrupt microtubule dynamics .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic stability or off-target effects. Strategies include:
  • Metabolite profiling : Use LC-MS to identify phase I/II metabolites in liver microsomes .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodents to assess bioavailability .
  • Target engagement assays : Employ thermal shift assays to confirm binding to intended targets (e.g., TRPV1) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine:
  • Molecular docking : Use AutoDock Vina to model interactions with receptors like cannabinoid CB1, leveraging the pyridine and chlorophenyl groups’ hydrophobicity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using datasets from analogs .

Q. How can reaction regioselectivity be controlled during synthesis?

  • Methodological Answer :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during condensation .
  • Catalysts : Employ palladium catalysts for Suzuki couplings to direct pyridine-aryl bonding .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-chlorophenyl position .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-DAD : Detect impurities >0.1% using a C18 column (gradient: 10–90% acetonitrile/water) .
  • LC-MS/MS : Identify byproducts (e.g., dechlorinated analogs) with high-resolution mass spectrometry .
  • NMR relaxation experiments : Differentiate diastereomers via T1T_1 and T2T_2 measurements .

Specialized Methodological Challenges

Q. How do halogen substitutions (e.g., Cl vs. F) impact biological activity?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs (e.g., 4-fluorophenyl) and test in parallel assays. Chlorine’s electronegativity enhances binding to hydrophobic pockets, while fluorine improves metabolic stability .
  • Free-Wilson analysis : Quantify substituent contributions to activity using regression models .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :
  • Stability studies : Store at –20°C under argon, and monitor degradation via accelerated aging (40°C/75% RH for 6 months) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for aqueous-sensitive groups .

Q. How can regioselective functionalization of the pyridine ring be achieved?

  • Methodological Answer :
  • Directed ortho-metalation : Use LDA to deprotonate the pyridine C-H position adjacent to nitrogen, followed by electrophilic quenching .
  • C-H activation : Employ Pd(OAc)2_2 with directing groups (e.g., amides) to install substituents at the 3-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.